(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzodiazole moiety at the 4-position of the phenyl ring, a 2-ethoxyphenylimino group at position 2, and a methoxy substituent at position 8 of the chromene scaffold. Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and anti-inflammatory properties . The Z-configuration of the imino group and the presence of electron-donating substituents (e.g., methoxy and ethoxy) are critical for modulating electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O4/c1-3-39-27-13-7-6-12-26(27)36-32-23(19-21-9-8-14-28(38-2)29(21)40-32)31(37)33-22-17-15-20(16-18-22)30-34-24-10-4-5-11-25(24)35-30/h4-19H,3H2,1-2H3,(H,33,37)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCDQMFDGBZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and chromene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl acetate, methanol, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Overview
The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class. It has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities against cancer and inflammation.
This compound exhibits significant biological activity, which can be categorized into two primary areas: cytotoxicity and anti-inflammatory effects .
Cytotoxicity
Recent studies have demonstrated that this compound has potent cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 68.4 ± 3.9 |
| HL-60 (Leukemia) | 42.0 ± 2.7 |
| MOLT-4 (Leukemia) | 24.4 ± 2.6 |
These findings suggest that the compound may induce apoptosis through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has shown promising anti-inflammatory effects. It inhibits lipoxygenase enzymes, which are crucial in inflammatory responses. A notable study tested the compound's ability to inhibit soybean lipoxygenase, revealing that hydrophilic derivatives exhibited greater inhibition than their lipophilic counterparts.
Case Studies and Research Findings
A comprehensive study on chromone derivatives highlighted their therapeutic potential as anti-cancer and anti-inflammatory agents. Key findings include:
- Synthesis and Characterization : Various chromone derivatives were synthesized and characterized using advanced analytical techniques.
- In Vitro Testing : The synthesized compounds were evaluated against different cancer cell lines using MTT assays, demonstrating their efficacy.
- Structure-Activity Relationship : The research concluded that specific structural modifications could enhance biological activity, making these compounds promising candidates for further therapeutic development.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Substituent Variations on the Imino Group
- Compound A: (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Key Difference: Replaces the 2-ethoxyphenylimino group with a 2,3-dimethylphenylimino moiety.
- Compound B: (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) Key Difference: Methoxy substituents at both the phenylimino (3-methoxy) and carboxamide (2-methoxy) positions. Impact: Increased steric hindrance and altered π-π stacking interactions compared to the target compound.
Modifications on the Chromene Core
- Compound C: (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide (CAS 313234-37-6) Key Difference: Ethoxy group at position 8 (vs. methoxy in the target compound) and an acetylated carboxamide. Impact: The ethoxy group enhances metabolic stability, while the acetyl group may reduce reactivity toward nucleophiles .
Heterocyclic Additions
- Compound D: (2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide (CAS 1261027-67-1) Key Difference: Incorporates a thiadiazole ring and butylimino group.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative of the chromene family, known for its diverse biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.
The molecular formula of the compound is , with a molar mass of 516.55 g/mol. Its structure includes a benzodiazole moiety, a methoxy group, and a carboxamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H24N4O4 |
| Molar Mass | 516.55 g/mol |
| Density | 1.31 g/cm³ (predicted) |
| pKa | 10.56 (predicted) |
Cytotoxicity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to This compound demonstrate IC50 values in the low micromolar range against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines .
In a comparative analysis, several chromone carboxamide derivatives were synthesized and tested for their cytotoxicity. Among these, some exhibited IC50 values as low as 0.9 μM against MCF-7 cells, indicating strong potential as anticancer agents .
The mechanism underlying the cytotoxic effects of this compound is believed to involve the inhibition of specific enzymes and modulation of signaling pathways related to cell proliferation and apoptosis. Chromone derivatives have been reported to induce apoptosis in cancer cells through various pathways including caspase activation and disruption of mitochondrial membrane potential .
Anti-inflammatory Properties
In addition to their anticancer activity, chromene derivatives have shown promise as anti-inflammatory agents. The presence of specific substituents on the chromene nucleus has been correlated with enhanced inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes . This suggests that compounds like This compound may also be beneficial in treating inflammatory diseases.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluating various chromone derivatives found that those with specific structural modifications exhibited significant cytotoxicity against multiple cancer types. The most potent compounds had IC50 values ranging from 12.2 to 22.6 μg/mL across different cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the introduction of certain functional groups can enhance the biological activity of chromone derivatives. For example, modifications leading to increased lipophilicity were associated with improved cytotoxic profiles against cancer cells .
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
- Step 1 : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with 2-ethoxyphenylamine under reflux in methanol or ethanol to form the imino intermediate .
- Step 2 : Coupling with 4-(1H-1,3-benzodiazol-2-yl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF .
- Key factors : TBHP (tert-butyl hydroperoxide) is often used as an oxidant to stabilize intermediates, and column chromatography (silica gel, hexane/EtOAc gradient) ensures purity ≥95% .
- Yield optimization : Prolonged reflux (2–4 hours) and stoichiometric control of TBHP (2–3 equivalents) improve yields to >90% .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm Z-configuration of the imino group (δ 8.2–8.5 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
- IR : Detect amide C=O stretching (~1650 cm⁻¹) and imine C=N (~1600 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, sparingly soluble in water (<0.1 mg/mL). Methoxy and ethoxy groups enhance lipophilicity .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades in aqueous buffers (pH <5 or >9) due to hydrolysis of the imine bond .
Advanced Research Questions
Q. How can computational methods aid in predicting biological activity or optimizing synthetic pathways?
- Molecular docking : Studies on analogous benzodiazolyl-chromene hybrids (e.g., compound 9c in ) reveal strong binding to kinase domains (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with catalytic lysine residues .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity and guide derivatization for enhanced electron-withdrawing properties .
- Retrosynthetic analysis : Tools like Synthia™ or Reaxys® propose alternative routes using commercially available intermediates (e.g., substituting 2-ethoxyphenylamine with fluorinated analogs) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and independent studies to identify outliers. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations) .
- SAR studies : Systematically modify substituents (e.g., methoxy → ethoxy, benzodiazolyl → benzimidazolyl) to isolate contributions of specific functional groups to activity .
Q. How can reaction kinetics and mechanistic studies improve scalability?
- Kinetic profiling : Use in situ FTIR or LC-MS to monitor imine formation rates. Pseudo-first-order kinetics are observed with excess 2-ethoxyphenylamine, suggesting rate-limiting nucleophilic attack .
- Catalyst screening : Pd/C or Ni-based catalysts accelerate coupling steps but may require ligand optimization (e.g., BINAP) to suppress side reactions .
Q. What in vitro assays are most suitable for evaluating its therapeutic potential?
- Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR T790M/L858R mutants) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Solution : Replace EDC/HOBt with DCC/DMAP in anhydrous dichloromethane, which reduces racemization and improves coupling efficiency from 60% to 85% .
Q. What are the limitations of current structural models, and how can they be refined?
- Limitation : X-ray data for the exact compound are scarce, forcing reliance on analogs.
- Refinement : Perform MD simulations (AMBER or GROMACS) to model solvation effects on the chromene ring’s conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
